5-Chloro-4-fluoro-1H-indole-2-carboxylic acid

HIV-1 non-nucleoside reverse transcriptase inhibitor antiviral drug discovery

Medicinal chemistry programs targeting drug-resistant HIV-1 often face scaffold limitations where generic halogenated indoles fail against key mutants. This 5-chloro-4-fluoro-1H-indole-2-carboxylic acid directly addresses that gap. It enables: - 40-fold improved activity against Y181C mutants vs. the 4,5-difluoro analog. - A validated 95%-yield Pd-catalyzed synthetic route for phosphoindole NNRTI elaboration. - A functionalized core for INSTI lead optimization, chelating the integrase active site Mg²⁺ ions.

Molecular Formula C9H5ClFNO2
Molecular Weight 213.59 g/mol
CAS No. 186446-26-4
Cat. No. B069273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-fluoro-1H-indole-2-carboxylic acid
CAS186446-26-4
Molecular FormulaC9H5ClFNO2
Molecular Weight213.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=C2)C(=O)O)F)Cl
InChIInChI=1S/C9H5ClFNO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14)
InChIKeyGOPLNYXPDXOWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid: Antiviral Scaffold and Synthetic Intermediate


5-Chloro-4-fluoro-1H-indole-2-carboxylic acid (CAS 186446-26-4) is a halogenated indole-2-carboxylic acid derivative characterized by a carboxylic acid moiety at the C2 position and a unique 5-chloro-4-fluoro substitution pattern on the benzene ring of the indole core. This specific halogen arrangement confers distinct electronic and steric properties that influence reactivity and biological target interactions, making the compound a valuable scaffold in medicinal chemistry and a key synthetic intermediate for pharmaceutical development [1].

Why Generic Substitution Fails for 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid


Generic substitution of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid with other halogenated indole-2-carboxylic acid derivatives fails due to profound differences in biological activity and synthetic utility dictated by the precise halogen substitution pattern. The 5-chloro-4-fluoro arrangement has been shown to confer potent inhibitory activity against wild-type and drug-resistant HIV-1 strains at nanomolar concentrations, a property not shared by analogs with alternative halogenation patterns such as 4,5-difluoro or 4,6-dichloro substitutions [1]. Furthermore, the compound serves as an essential intermediate in the synthesis of phosphoindole HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) via a specific esterification pathway, and substitution with structurally similar analogs would fundamentally alter the synthetic route and final product profile [2].

Quantitative Evidence for 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid in Antiviral & Synthetic Utility


Wild-Type HIV-1 Potency: 5-Chloro-4-fluoro vs 4,5-Difluoro

Indolyl aryl sulfone derivatives bearing the 5-chloro-4-fluoro substitution pattern on the indole ring (exemplified by compound 16) demonstrated superior antiviral potency against wild-type HIV-1 compared to the corresponding 4,5-difluoro analog (compound 10). Both compounds were evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1].

HIV-1 non-nucleoside reverse transcriptase inhibitor antiviral drug discovery NNRTI drug resistance

Activity Against Drug-Resistant HIV-1 Strains

The 5-chloro-4-fluoro substitution pattern on the indole ring conferred potent inhibitory activity against clinically relevant NNRTI-resistant HIV-1 strains, including the Y181C single mutant and the K103N-Y181C double mutant, at low nanomolar concentrations. In contrast, alternative halogenation patterns such as 4,5-difluoro showed substantially reduced activity against these resistant strains [1].

HIV-1 drug resistance NNRTI Y181C mutation K103N mutation antiviral resistance

Key Intermediate for Phosphoindole HIV NNRTI Synthesis

5-Chloro-4-fluoro-1H-indole-2-carboxylic acid serves as a key intermediate in the robust, scalable synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which is subsequently elaborated into phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (NNRTI). The five-step synthesis, beginning with Boc protection of commercially available 4-chloro-3-fluoroaniline, achieves high overall yield and regioselectivity specifically enabled by the 5-chloro-4-fluoro halogenation pattern [1].

synthetic methodology HIV NNRTI phosphoindole inhibitors organic synthesis pharmaceutical intermediates

Indole-2-Carboxylic Acid Scaffold as HIV-1 INSTI Pharmacophore

The indole-2-carboxylic acid scaffold has been validated as a potent HIV-1 integrase strand transfer inhibitor (INSTI) pharmacophore. The indole core and C2 carboxyl group chelate the two Mg2+ ions within the integrase active site, a binding mode essential for INSTI activity. Structural optimization of this scaffold has yielded derivatives with sub-micromolar potency [1].

HIV-1 integrase INSTI strand transfer inhibitor metal chelation antiviral scaffold

Optimal Applications of 5-Chloro-4-fluoro-1H-indole-2-carboxylic Acid


Next-Generation NNRTIs Targeting Drug-Resistant HIV-1

Medicinal chemistry programs focused on developing novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against clinically prevalent drug-resistant mutants (Y181C, K103N, K103N-Y181C, Y181I, L100I) should prioritize this compound as a starting scaffold. The 5-chloro-4-fluoro substitution pattern confers 40-fold improved activity against Y181C mutants and 15-fold improved activity against K103N-Y181C double mutants compared to the 4,5-difluoro analog, making it uniquely suited for overcoming resistance [1].

Scalable Synthesis of Phosphoindole NNRTI Candidates

Process chemistry groups seeking a robust, scalable synthetic route to phosphoindole HIV NNRTI candidates should procure this compound for use as the carboxylic acid intermediate in the published five-step synthesis. The validated route achieves 95% yield in the key Pd-catalyzed indole cyclization step and provides regioselective access to the 2-carboxylate ester essential for downstream phosphoindole elaboration [2].

SAR Studies of Halogenated Indole-2-Carboxylic Acid Derivatives

Research teams conducting SAR studies on halogenated indole-2-carboxylic acid derivatives for antiviral applications should employ this compound as a reference standard for the 5-chloro-4-fluoro substitution pattern. Comparative analysis against 4,5-difluoro, 4,6-dichloro, and 5-tert-butyl analogs will enable systematic evaluation of halogen position and electronic effects on target engagement, as the 5-chloro-4-fluoro pattern has established baseline activity against HIV-1 WT (EC50 = 0.004 μM) and resistant strains [1].

HIV-1 INSTI Lead Optimization and Scaffold Hopping

Drug discovery programs pursuing novel HIV-1 integrase strand transfer inhibitors (INSTIs) should utilize this compound as a functionalized building block for lead optimization. The indole-2-carboxylic acid core is a validated INSTI pharmacophore that chelates the two Mg2+ ions in the integrase active site [3]. The 5-chloro-4-fluoro substitution pattern provides two distinct halogen atoms for further derivatization to explore hydrophobic pocket interactions and improve potency beyond the baseline scaffold IC50 of 3.11 μM.

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